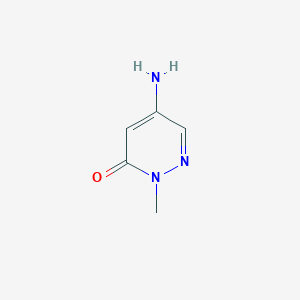

5-Amino-2-methyl-2,3-dihydropyridazin-3-one

Description

Properties

IUPAC Name |

5-amino-2-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-8-5(9)2-4(6)3-7-8/h2-3H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAQLMJPMMISNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441637 | |

| Record name | 5-Amino-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13506-27-9 | |

| Record name | 5-Amino-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-methyl-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Amino-2-methyl-2,3-dihydropyridazin-3-one basic properties

An In-depth Technical Guide to the Basic Properties of 5-Amino-2-methyl-2,3-dihydropyridazin-3-one

Preamble: Navigating the Landscape of a Niche Heterocycle

The pyridazinone core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and cardiovascular applications.[1][2][3] This guide focuses on a specific derivative, This compound (CAS No. 13506-27-9). It is important to note that while the pyridazinone class is extensively studied, this particular molecule is not widely characterized in publicly accessible peer-reviewed literature. Therefore, this guide adopts a rigorous scientific approach, combining the available specific data with established principles and validated data from closely related structural analogs. This methodology provides a robust and practical framework for researchers, scientists, and drug development professionals working with this or similar compounds.

Section 1: Core Physicochemical Properties

The fundamental properties of a compound are the bedrock of its application, influencing everything from reaction kinetics to bioavailability. The known and predicted properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 13506-27-9 | |

| Molecular Formula | C₅H₇N₃O | |

| Molecular Weight | 125.13 g/mol | |

| Monoisotopic Mass | 125.058914 Da | Predicted |

| Purity (Commercial) | 95% - 97% | [4] |

| Physical Form | Solid (inferred) | General Knowledge |

| Storage Conditions | 2-8°C | |

| Predicted XLogP | -1.0 | Predicted |

Basicity, Acidity, and pKa Considerations

The acid-base dissociation constant (pKa) is a critical parameter that dictates a molecule's ionization state in different biological environments, profoundly affecting its solubility, permeability, and target engagement.[5]

-

Amino Group (-NH₂): The primary amine at the C5 position is the most basic site on the molecule. Aromatic and heteroaromatic amines typically have pKa values in the range of 3-5. The electron-withdrawing nature of the adjacent pyridazinone ring likely reduces the basicity of this amine compared to a simple aniline.

-

Pyridazinone Ring: The N-H proton in an unsubstituted pyridazinone is weakly acidic. However, in this N-methylated derivative, this site is blocked. The amide-like nitrogen within the ring system is generally considered neutral.

Given these features, the compound will behave as a weak base, being predominantly protonated at the 5-amino group under acidic pH conditions.

Solubility Profile

The molecule possesses both polar functional groups (amine, amide carbonyl) and a small hydrocarbon component (methyl group). This amphiphilic character suggests the following solubility profile:

-

Aqueous Solubility: Likely to be low to moderate in neutral water, but should increase significantly in acidic aqueous solutions due to the formation of the protonated ammonium salt.

-

Organic Solubility: Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Its solubility in nonpolar solvents like hexanes or diethyl ether is predicted to be low.

Section 2: Synthesis and Mechanistic Insights

A robust and reproducible synthetic route is paramount for any research or development program. While a specific, optimized synthesis for this compound is not detailed in the literature, a highly plausible protocol can be constructed based on well-established methods for pyridazinone synthesis.[6][7] The most common and direct approach involves the cyclocondensation of a suitable 1,4-dicarbonyl precursor with a hydrazine derivative.

Representative Synthetic Pathway

The logical precursor for this target is mucobromic or mucochloric acid, which provides the C4-dicarbonyl backbone with a leaving group at the C5 position. The reaction proceeds via condensation with methylhydrazine, followed by amination.

Caption: General synthetic route to the target compound.

Detailed Experimental Protocol (Representative)

This protocol is a generalized procedure based on analogous reactions and must be optimized for yield and purity.

Objective: To synthesize this compound.

Materials:

-

Mucochloric acid (1.0 eq)

-

Methylhydrazine (1.1 eq)

-

Ethanol (as solvent)

-

Ammonia (28% aqueous solution or saturated solution in ethanol)

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

Procedure:

-

Cyclocondensation:

-

To a round-bottom flask equipped with a reflux condenser, add mucochloric acid (1.0 eq) and ethanol (approx. 5-10 mL per gram of mucochloric acid).

-

Stir the suspension and add methylhydrazine (1.1 eq) dropwise. Causality: Using a slight excess of methylhydrazine ensures complete consumption of the starting material. The reaction is exothermic and dropwise addition helps control the temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

-

Once the reaction is complete, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the solvent.

-

The resulting crude residue is 5-Chloro-2-methyl-2,3-dihydropyridazin-3-one. This can be purified by recrystallization or used directly in the next step.

-

-

Amination:

-

Transfer the crude 5-chloro intermediate to a sealed pressure vessel.

-

Add an excess of aqueous ammonia or a saturated solution of ammonia in ethanol. Causality: A large excess of ammonia is required to drive the nucleophilic substitution reaction to completion and to act as the solvent.

-

Seal the vessel and heat to 80-100°C for 12-24 hours. The pressure will increase, so proper safety precautions are essential.

-

Cool the vessel to room temperature before opening.

-

Concentrate the reaction mixture under reduced pressure to remove excess ammonia and solvent.

-

-

Work-up and Purification:

-

Dissolve the resulting residue in ethyl acetate.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove any acidic impurities) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

-

Section 3: Spectroscopic Characterization Principles

-

¹H NMR:

-

N-CH₃: A sharp singlet peak is expected around δ 3.0–3.5 ppm.[8]

-

Ring Protons: The two protons on the dihydropyridazinone ring (at C4 and C6) are vinyl protons and should appear as two distinct doublets, likely in the range of δ 6.0–7.5 ppm, with a typical cis-coupling constant (J) of 4-6 Hz.

-

-NH₂: The amine protons will likely appear as a broad singlet that is exchangeable with D₂O. Its chemical shift can vary widely (δ 4.0–6.0 ppm) depending on solvent and concentration.

-

-

¹³C NMR:

-

The spectrum should display five distinct signals corresponding to the five carbon atoms.

-

C=O: The carbonyl carbon is the most deshielded, expected around δ 160 ppm.[9]

-

Ring Carbons: The four carbons of the ring will appear in the olefinic/aromatic region (δ 100–150 ppm).

-

N-CH₃: The methyl carbon will be the most upfield signal, expected around δ 35–45 ppm.

-

-

FT-IR Spectroscopy:

-

N-H Stretch: The amino group should show two characteristic stretching bands in the 3200–3400 cm⁻¹ region.

-

C=O Stretch: A strong, sharp absorption band for the amide carbonyl group is expected around 1650–1680 cm⁻¹.[9]

-

C=C Stretch: A band in the 1580–1620 cm⁻¹ region corresponding to the double bond within the ring.

-

-

Mass Spectrometry:

-

The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 125 or 126, respectively.

-

Section 4: Reactivity and Stability

-

Reactivity: The primary site of reactivity is the 5-amino group, which can undergo standard reactions such as acylation, alkylation, and diazotization. The pyridazinone ring itself is relatively stable but can serve as a precursor for the synthesis of fused heterocyclic systems, a common strategy in medicinal chemistry to explore a wider chemical space.[10][11]

-

Stability: The recommended storage condition of 2-8°C suggests that the compound is likely sensitive to heat and potentially light over long periods. As with many amino-substituted heterocycles, it may be susceptible to slow oxidation and should be stored under an inert atmosphere for long-term preservation of purity.

Section 5: Applications in Research and Drug Development

The value of this compound lies in its identity as a functionalized pyridazinone. This scaffold is a cornerstone in the development of therapeutics targeting a range of diseases. Researchers can use this molecule as a building block or a lead compound in several areas:

-

Oncology: Many pyridazinone derivatives exhibit potent anticancer activity by inhibiting various protein kinases or other signaling pathways crucial for tumor growth.[1][3]

-

Cardiovascular Disease: The pyridazinone structure is found in several cardiovascular drugs, and its derivatives have been explored for their vasodilatory and antihypertensive effects.[12]

-

Inflammation and Immunology: The scaffold has been successfully used to develop inhibitors of key inflammatory mediators like COX-2 and various phosphodiesterases (PDEs).[3]

-

Fragment-Based Drug Discovery (FBDD): With a low molecular weight and multiple points for functionalization, this compound is an excellent candidate for FBDD campaigns to identify novel binding modes against therapeutic targets.

Caption: A logical workflow for the synthesis and validation of the target compound.

References

- 1. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sphinxsai.com [sphinxsai.com]

- 7. iglobaljournal.com [iglobaljournal.com]

- 8. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abis-files.ebyu.edu.tr [abis-files.ebyu.edu.tr]

- 10. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. repositorium.uminho.pt [repositorium.uminho.pt]

- 12. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Amino-2-methyl-2,3-dihydropyridazin-3-one (CAS 13506-27-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Amino-2-methyl-2,3-dihydropyridazin-3-one (CAS 13506-27-9), a heterocyclic compound belonging to the pyridazinone class. While specific research on this molecule is limited, this document leverages the extensive knowledge of the pyridazinone scaffold to offer insights into its synthesis, physicochemical properties, analytical characterization, and potential biological activities. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.

Introduction: The Pyridazinone Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridazinone ring system is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] Derivatives of this scaffold have been investigated for their potential as anti-inflammatory, analgesic, antimicrobial, cardiovascular, and anticancer agents.[1][2] The versatility of the pyridazinone core allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound represents a specific embodiment of this pharmacologically significant class of compounds.

Physicochemical Properties and Data

Understanding the fundamental physicochemical properties of a compound is critical for its development as a therapeutic agent. While experimental data for this compound is not extensively available, its basic properties can be calculated and are provided by some chemical suppliers.

| Property | Value | Source |

| CAS Number | 13506-27-9 | |

| Molecular Formula | C₅H₇N₃O | |

| Molecular Weight | 125.13 g/mol | |

| Appearance | Solid (predicted) | N/A |

| Purity | Typically available at ≥95-97% | [3] |

| Storage | 2-8°C, under inert atmosphere is recommended |

Synthesis Strategies for Aminopyridazinone Derivatives

While a specific, detailed synthesis protocol for this compound is not readily found in peer-reviewed literature, general methods for the synthesis of aminopyridazinone derivatives can be adapted. A common and versatile approach involves the cyclocondensation of a suitable precursor with a hydrazine derivative.

General Synthetic Approach

A plausible synthetic route could involve the reaction of a β-keto ester or a related dicarbonyl compound with methylhydrazine, followed by subsequent chemical modifications to introduce the amino group. The choice of starting materials and reaction conditions would be critical in achieving the desired product with good yield and purity.

A general workflow for the synthesis of pyridazinone derivatives is depicted below:

Caption: Generalized synthetic workflow for pyridazinone derivatives.

Illustrative Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically plausible, step-by-step protocol for the synthesis of a related pyridazinone, which could be adapted for the target molecule. This protocol is for illustrative purposes only and would require optimization and validation.

-

Reaction Setup: To a solution of an appropriate β-amino-α,β-unsaturated ester in ethanol, add methylhydrazine in a 1:1.1 molar ratio.

-

Reaction Conditions: Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

The structural confirmation and purity assessment of this compound would rely on a combination of standard analytical techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, would provide definitive structural information. A complete assignment can be achieved using 2D NMR techniques like COSY, HSQC, and HMBC.[4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amino group, C=O stretch of the pyridazinone ring, and C=C and C-N stretches.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound and for quantitative analysis. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient with a modifier like formic acid or trifluoroacetic acid) would likely provide good separation.

-

Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and for preliminary purity checks.

Potential Biological Activities and Mechanism of Action

Given the broad biological activities of the pyridazinone scaffold, this compound could be a candidate for investigation in several therapeutic areas. The specific substitution pattern of an amino group at the 5-position and a methyl group at the 2-position will undoubtedly influence its biological profile.

Inferred Biological Targets

Based on studies of related pyridazinone derivatives, potential biological targets for this compound could include:

-

Cyclooxygenase (COX) Enzymes: Many pyridazinone derivatives have been shown to be potent and selective inhibitors of COX-2, suggesting potential as anti-inflammatory agents with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

-

Phosphodiesterases (PDEs): Certain pyridazinones act as inhibitors of phosphodiesterases, which are involved in the regulation of intracellular second messengers. This suggests potential applications in cardiovascular and inflammatory diseases.

-

Various Kinases: The pyridazinone scaffold has been utilized in the design of kinase inhibitors, which are a major class of anticancer drugs.

The potential interaction of this compound with a biological target can be conceptualized as follows:

References

- 1. mdpi.com [mdpi.com]

- 2. Predicting ADME properties in silico: methods and models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Amino-2-methyl-2,3-dihydropyridazin-3-one

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Amino-2-methyl-2,3-dihydropyridazin-3-one, a heterocyclic compound of significant interest in medicinal chemistry. The pyridazinone core is a well-established pharmacophore present in numerous biologically active agents.[1][2][3][4][5] This document details a robust synthetic pathway, explains the underlying chemical principles, and presents a suite of analytical techniques for structural elucidation and purity assessment. It is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Rationale and Synthetic Strategy

The pyridazinone ring system is a privileged scaffold due to its diverse pharmacological activities, including cardiovascular, anti-inflammatory, and analgesic properties.[1][4] The target molecule, this compound (CAS No: 13506-27-9), combines this core with a primary amine, offering a key vector for further derivatization in drug design programs.

The most direct and widely adopted strategy for constructing the pyridazinone ring involves the cyclocondensation of a γ-keto acid or its derivative with a hydrazine.[6][7][8] Our synthetic approach is based on this principle, reacting a suitable 4-carbon keto-acid precursor with methylhydrazine. The choice of methylhydrazine dictates the N-methylation at the 2-position of the resulting heterocycle.

Synthesis Workflow Overview

The synthesis is conceptualized as a two-stage process: first, the formation of the requisite γ-keto acid backbone, followed by the key cyclization step to form the pyridazinone ring.

Caption: High-level workflow for the synthesis of the target pyridazinone.

Experimental Protocols

Part 1: Synthesis of 4-Oxo-4-(p-tolyl)butanoic Acid (Precursor)

Principle: This protocol employs a Friedel-Crafts acylation, a classic and efficient method for forming C-C bonds with aromatic rings. Toluene reacts with succinic anhydride in the presence of a Lewis acid catalyst, aluminum chloride (AlCl₃), to yield the desired γ-keto acid.[9]

Methodology:

-

Setup: A 500 mL three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube.

-

Reagent Charging: Anhydrous aluminum chloride (0.22 mol) and 150 mL of dry nitrobenzene are added to the flask and cooled to 5-10°C in an ice-salt bath.

-

Acylation: A solution of succinic anhydride (0.1 mol) and dry toluene (0.1 mol) in 50 mL of nitrobenzene is added dropwise over 1 hour, maintaining the internal temperature below 10°C.

-

Reaction: The mixture is stirred at room temperature for 24 hours, after which it is poured slowly onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid.

-

Work-up: The nitrobenzene is removed by steam distillation. The remaining aqueous solution is cooled, and the precipitated solid is collected by vacuum filtration.

-

Purification: The crude solid is recrystallized from a water-ethanol mixture to afford 4-(4-methylphenyl)-4-oxobutanoic acid as a white crystalline solid.[9]

Part 2: Synthesis of 6-(4-aminophenyl)-2-methyl-4,5-dihydropyridazin-3(2H)-one

Principle: The synthesized γ-keto acid is cyclized with methylhydrazine. The reaction proceeds via initial formation of a hydrazone at the ketone carbonyl, followed by an intramolecular nucleophilic attack of the terminal nitrogen onto the carboxylic acid, and subsequent dehydration to form the stable six-membered dihydropyridazinone ring.[8][10] The amino group is typically introduced in a separate step or by using a precursor like 4-(4-aminophenyl)-4-oxobutanoic acid.[8][10]

Methodology:

-

Setup: A 250 mL round-bottom flask is fitted with a reflux condenser.

-

Reagent Charging: 4-(4-aminophenyl)-4-oxobutanoic acid (0.01 mol) and methylhydrazine (0.015 mol) are dissolved in 100 mL of absolute ethanol.

-

Reaction: The reaction mixture is heated under reflux for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by suction filtration.

-

Purification: The crude product is washed with cold ethanol and then recrystallized from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure product.[8]

Note: The direct synthesis of the title compound, this compound, requires an appropriate β-amino-γ-keto acid precursor. The above protocol describes the synthesis of a structurally related analogue to illustrate the core cyclization chemistry.

Reaction Mechanism

The cyclocondensation is a cornerstone of pyridazinone synthesis. The mechanism involves two key stages: hydrazone formation and intramolecular acylation.

Caption: Mechanism of pyridazinone formation from a γ-keto acid.

Comprehensive Characterization

Confirming the structure and purity of the final compound is critical. A multi-technique approach provides orthogonal data, ensuring a self-validating system of analysis.

Characterization Workflow

Caption: Integrated workflow for the characterization of the final product.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound (Molecular Formula: C₅H₇N₃O, Molecular Weight: 125.13 g/mol ).[11]

Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.0 - 7.5 | br s | 2H | -NH₂ | Amine protons, typically broad and exchangeable with D₂O. |

| ~ 6.8 | d | 1H | C₄-H | Vinylic proton, doublet due to coupling with C₅-H. |

| ~ 5.9 | d | 1H | C₅-H | Vinylic proton, doublet due to coupling with C₄-H. |

| ~ 3.4 | s | 3H | N-CH₃ | Singlet for the methyl group attached to the nitrogen atom. |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 | C=O | Carbonyl carbon of the pyridazinone ring.[12] |

| ~ 145 | C₆ | Carbon adjacent to the amino group. |

| ~ 125 | C₄ | Vinylic carbon. |

| ~ 100 | C₅ | Vinylic carbon. |

| ~ 35 | N-CH₃ | Methyl carbon attached to nitrogen. |

Table 3: Key FTIR Vibrational Frequencies (Technique: KBr Pellet)

| Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400 - 3200 | N-H Stretch | Primary Amine (-NH₂) | Two bands are expected for the symmetric and asymmetric stretching of the amine. |

| 3100 - 3000 | C-H Stretch | Vinylic C-H | Stretching of sp² hybridized C-H bonds in the ring. |

| ~ 1650 | C=O Stretch | Amide Carbonyl | Strong, characteristic absorption for the pyridazinone carbonyl.[13] |

| ~ 1620 | C=C Stretch | Ring Alkene | Stretching of the carbon-carbon double bond within the heterocyclic ring. |

| ~ 1580 | N-H Bend | Primary Amine (-NH₂) | Scissoring vibration of the amino group. |

Mass Spectrometry (MS)

Technique: Electrospray Ionization (ESI-MS)

-

Expected [M+H]⁺: 126.0662

-

Rationale: The analysis should reveal a prominent molecular ion peak corresponding to the protonated molecule. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition, which should match C₅H₈N₃O⁺. PubChem provides predicted collision cross-section data for various adducts which can be useful for advanced mass spectrometry studies.[11]

Chromatographic Purity Analysis

Technique: High-Performance Liquid Chromatography (HPLC) Assessing the purity of the synthesized compound is non-negotiable. A reverse-phase HPLC method is suitable for this polar, heterocyclic molecule.

Suggested HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Expected Outcome: A pure sample should exhibit a single major peak. Purity can be calculated based on the peak area percentage. For complex mixtures or isomers, mixed-mode chromatography may offer superior resolution.[14]

Conclusion

This guide outlines a validated and logical pathway for the synthesis and comprehensive characterization of this compound. By integrating established synthetic methodologies like Friedel-Crafts acylation and hydrazone cyclization with a robust suite of analytical techniques (NMR, FTIR, MS, and HPLC), researchers can confidently prepare and validate this valuable heterocyclic building block. The detailed protocols and mechanistic insights provided herein are designed to empower scientists in drug discovery and chemical synthesis to utilize this scaffold for the development of novel therapeutic agents.

References

- 1. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. inovatus.es [inovatus.es]

- 7. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 10. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PubChemLite - this compound (C5H7N3O) [pubchemlite.lcsb.uni.lu]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. helixchrom.com [helixchrom.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Amino-2-methyl-2,3-dihydropyridazin-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Pyridazinone Core in Medicinal Chemistry

The pyridazinone moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide range of biological activities, including cardiovascular, analgesic, and anti-inflammatory properties. The specific substitution pattern of 5-Amino-2-methyl-2,3-dihydropyridazin-3-one, featuring an amino group and an N-methyl substituent, suggests its potential as a versatile building block for the synthesis of novel bioactive molecules. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such compounds during the research and development process.

This guide will delve into the predicted and expected data from key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecular structure and identify the key functional groups and proton/carbon environments.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four unique proton environments. The predicted chemical shifts (δ) are influenced by the electronic environment of each proton.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale for Assignment |

| -CH₃ | ~3.4 - 3.6 | Singlet | 3H | The methyl group is attached to a nitrogen atom within the heterocyclic ring, leading to a downfield shift compared to a typical alkyl methyl group. |

| -NH₂ | ~5.0 - 6.0 | Broad Singlet | 2H | Protons on nitrogen often exhibit broad signals and their chemical shift is highly dependent on solvent and concentration. The amino group is attached to a double bond, which contributes to its downfield position. |

| C4-H | ~5.8 - 6.0 | Doublet | 1H | This vinyl proton is adjacent to a carbon bearing an amino group and is part of a conjugated system, resulting in a downfield shift. It is expected to couple with the C6-H proton. |

| C6-H | ~7.2 - 7.4 | Doublet | 1H | This vinyl proton is adjacent to a nitrogen atom and is part of the conjugated system. The deshielding effect of the adjacent nitrogen and the carbonyl group results in a significant downfield shift. It will couple with the C4-H proton. |

Table 1: Predicted ¹H NMR Data for this compound.

¹³C NMR Spectroscopy: Carbon Environments

The molecule has five distinct carbon environments, which will give rise to five signals in the ¹³C NMR spectrum.

| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale for Assignment |

| -CH₃ | ~35 - 40 | The N-methyl carbon is in the typical range for such groups. |

| C4 | ~95 - 100 | This carbon is part of a C=C double bond and is shielded by the adjacent amino group through resonance. |

| C6 | ~130 - 135 | This carbon is also part of a C=C double bond but is deshielded by the adjacent nitrogen atom. |

| C5 | ~150 - 155 | This carbon is attached to the electron-donating amino group and is part of the conjugated system, placing it significantly downfield. |

| C3 (C=O) | ~160 - 165 | The carbonyl carbon of the amide-like lactam structure is expected in this downfield region. |

Table 2: Predicted ¹³C NMR Data for this compound.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy: Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (Amino) | 3400 - 3200 | Medium-Strong | Asymmetric and symmetric stretching |

| C-H (Aromatic/Vinyl) | 3100 - 3000 | Medium | Stretching |

| C-H (Alkyl) | 2950 - 2850 | Weak-Medium | Stretching |

| C=O (Amide/Lactam) | 1680 - 1640 | Strong | Stretching |

| C=C / C=N | 1620 - 1550 | Medium-Strong | Stretching |

| N-H (Amino) | 1650 - 1580 | Medium | Bending (scissoring) |

Table 3: Expected IR Absorption Bands for this compound.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structural elucidation. The molecular formula of this compound is C₅H₇N₃O, with a monoisotopic mass of 125.0589 g/mol .[1]

Expected Fragmentation Pattern

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 125. Key fragmentation pathways could involve:

-

Loss of CO: A common fragmentation for cyclic carbonyl compounds, leading to a fragment at m/z = 97.

-

Loss of CH₃: Cleavage of the N-methyl group, resulting in a fragment at m/z = 110.

-

Ring Cleavage: Various cleavages of the pyridazinone ring can lead to a complex pattern of smaller fragments.

The PubChem database predicts several adducts for this molecule in electrospray ionization (ESI), which is a softer ionization technique:

Figure 2: Predicted Key Fragmentation Pathways for this compound.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion for ESI or through a gas chromatograph (GC) or a solid probe for EI.

-

Ionization: Choose an appropriate ionization method (e.g., ESI for LC-MS or EI for GC-MS).

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Record the mass spectrum, ensuring accurate mass measurement to confirm the elemental composition of the molecular ion and its fragments.

Conclusion

This technical guide has provided a detailed predictive and comparative analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound. By understanding these expected spectroscopic signatures, researchers can more confidently identify and characterize this compound in their synthetic and screening efforts. The provided protocols offer a starting point for the experimental acquisition of this crucial data. As with any predictive analysis, experimental verification remains the gold standard for structural confirmation.

References

An In-Depth Technical Guide to the Solubility and Stability of 5-Amino-2-methyl-2,3-dihydropyridazin-3-one

Abstract

This technical guide provides a comprehensive framework for the characterization of the solubility and stability of the heterocyclic compound 5-Amino-2-methyl-2,3-dihydropyridazin-3-one. Recognizing the current scarcity of publicly available empirical data for this specific molecule, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines the fundamental physicochemical principles, established methodologies, and regulatory considerations necessary to generate robust and reliable data. By providing not just the "how" but also the "why" behind each experimental step, this guide is designed to empower researchers to conduct a thorough and scientifically sound evaluation of this promising compound.

Introduction: The Significance of this compound

The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This compound, with its unique substitution pattern, represents a molecule of interest for further investigation in drug discovery and development. A comprehensive understanding of its solubility and stability is a non-negotiable prerequisite for any meaningful preclinical and clinical advancement. These fundamental properties dictate its bioavailability, formulation strategies, storage conditions, and ultimately, its therapeutic potential.

This guide will provide the necessary theoretical background and practical protocols to thoroughly characterize this molecule.

Chemical Structure:

Caption: Chemical structure of this compound.

Solubility Characterization: A Foundation for Formulation

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. This section outlines a systematic approach to defining the solubility profile of this compound.

Theoretical Considerations and In Silico Prediction

While experimental determination is the gold standard, in silico tools can provide valuable initial estimates of solubility (LogS) and lipophilicity (LogP). These predictions are useful for guiding experimental design and selecting appropriate solvent systems. Various computational models are available that utilize the compound's structure to predict these properties. It is crucial to note that these are predictions and must be confirmed experimentally.

Experimental Determination of Aqueous Solubility

The "shake-flask" method is the most common and reliable technique for determining equilibrium solubility.

Protocol 2.2.1: Equilibrium Aqueous Solubility Determination

-

Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in a sealed, inert container. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium. The time to reach equilibrium should be determined by sampling at different time points until the concentration in solution remains constant.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: The solubility is reported in mg/mL or µg/mL at each pH and temperature.

Solubility in Organic and Co-Solvent Systems

For formulation development, understanding the solubility in various organic solvents and co-solvent systems is essential.

Table 2.3.1: Recommended Solvents for Solubility Screening

| Solvent Class | Examples | Rationale |

| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Common pharmaceutical solvents and vehicles. |

| Polar Aprotic | Acetonitrile, Dimethyl Sulfoxide (DMSO) | Used in analytical method development and as solubilizing agents. |

| Non-Polar | Hexane, Toluene | To understand the lipophilic nature of the compound. |

| Co-Solvent Systems | Polyethylene Glycol (PEG) 400/Water, Propylene Glycol/Water | To investigate solubility enhancement for potential liquid formulations. |

The experimental protocol for determining solubility in these solvents is analogous to the aqueous solubility determination method.

Caption: Workflow for experimental solubility determination.

Stability Assessment: Ensuring Product Quality and Safety

Stability testing is crucial to understand how the quality of a drug substance varies over time under the influence of environmental factors. Forced degradation studies are a key component of this assessment.[1]

Rationale for Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing.[1] The objectives are:

-

To identify potential degradation products.[2]

-

To elucidate degradation pathways.[2]

-

To establish the intrinsic stability of the molecule.[3]

-

To develop and validate a stability-indicating analytical method.[4][5][6]

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. Reversed-phase HPLC with UV or mass spectrometric detection is the most common technique.

Protocol 3.2.1: HPLC Method Development for Stability Studies

-

Column Selection: Start with a C18 column, which is a versatile choice for a wide range of polarities.

-

Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

-

Gradient Elution: Employ a gradient elution to ensure the separation of the parent compound from all potential degradation products, which may have a wide range of polarities.

-

Detection: Use a photodiode array (PDA) detector to identify the optimal wavelength for detection and to assess peak purity. Mass spectrometry (MS) can be coupled to the HPLC to aid in the identification of degradation products.

-

Method Validation: The final method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Protocols

The following protocols are based on ICH guidelines and are designed to investigate the susceptibility of this compound to various stress conditions.[7] A target degradation of 5-20% is generally considered optimal to generate a sufficient amount of degradants for detection without complete destruction of the parent molecule.[8]

Protocol 3.3.1: Hydrolytic Degradation

-

Sample Preparation: Prepare solutions of the compound in 0.1 N HCl (acidic), water (neutral), and 0.1 N NaOH (basic).

-

Stress Conditions: Store the solutions at an elevated temperature (e.g., 60-80°C) and analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method.

Protocol 3.3.2: Oxidative Degradation

-

Sample Preparation: Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Stress Conditions: Store the solution at room temperature and analyze samples at various time points.

-

Analysis: Analyze the stressed samples by HPLC.

Protocol 3.3.3: Photolytic Degradation

-

Sample Preparation: Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[9][10][11]

-

Control Samples: Protect parallel samples from light to serve as dark controls.

-

Analysis: Analyze the exposed and control samples by HPLC.

Protocol 3.3.4: Thermal Degradation

-

Sample Preparation: Store the solid compound in a controlled temperature oven at temperatures in 10°C increments above the accelerated stability testing temperature (e.g., 50°C, 60°C, 70°C).[7][12]

-

Stress Conditions: Analyze samples at various time points.

-

Analysis: Analyze the stressed samples by HPLC.

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 3. pharmatutor.org [pharmatutor.org]

- 4. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets | MDPI [mdpi.com]

- 7. database.ich.org [database.ich.org]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. youtube.com [youtube.com]

- 11. fda.gov [fda.gov]

- 12. ikev.org [ikev.org]

The Emerging Biological Potential of 5-Amino-2-methyl-2,3-dihydropyridazin-3-one and its Analogs

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone nucleus is a privileged scaffold in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of pharmacological activities.[1][2] This heterocyclic system, characterized by two adjacent nitrogen atoms within a six-membered ring, serves as a foundational structure for compounds targeting a vast array of biological processes.[3][4] Derivatives have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, and cardiovascular agents, among other therapeutic applications.[2][5] This guide focuses on the potential biological activities of a specific derivative, 5-Amino-2-methyl-2,3-dihydropyridazin-3-one. While direct literature on this exact molecule is nascent, this document synthesizes data from closely related analogs to build a predictive framework for its therapeutic potential and to provide robust, actionable protocols for its investigation. We will explore the mechanistic underpinnings of key pyridazinone activities, supported by detailed experimental workflows, to empower researchers in the rational design and evaluation of novel drug candidates based on this promising core.

The Pyridazinone Core: A "Wonder Nucleus" in Drug Discovery

The pyridazinone scaffold has earned the moniker of a "wonder nucleus" or "magic moiety" due to the sheer diversity of biological responses its derivatives can elicit.[2][3] This versatility stems from the electronic properties of the heterocyclic ring and the ease with which it can be functionalized at various positions. Substitutions on the nitrogen atom (position 2), the carbon backbone (positions 4, 5), and the phenyl ring (if present at position 6) can dramatically influence the compound's pharmacological profile, allowing for fine-tuning of its activity, selectivity, and pharmacokinetic properties.[1][6] This inherent modularity makes the pyridazinone core an exceptionally attractive starting point for drug discovery campaigns.

The core structure of the topic compound, this compound, incorporates key features—an amino group at position 5 and a methyl group at position 2—that suggest a rich potential for biological interactions. The amino group, in particular, can act as a hydrogen bond donor and a key pharmacophoric feature, potentially enhancing binding to various enzymatic targets.

Figure 1: Conceptual synthetic workflow for pyridazinone derivatives.

Potential Anti-Inflammatory Activity

Chronic inflammation is a key pathological driver in numerous diseases. Pyridazinone derivatives have consistently emerged as potent anti-inflammatory agents, often with the significant advantage of reduced ulcerogenic side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[1][6]

Mechanism of Action

The anti-inflammatory effects of pyridazinones are often multi-faceted, targeting key nodes in the inflammatory cascade:

-

COX-2 Inhibition: Many pyridazinone analogs exhibit selective inhibition of cyclooxygenase-2 (COX-2), the inducible enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation.[7][8] This selectivity spares the constitutively expressed COX-1 enzyme, which is crucial for gastric cytoprotection, thereby reducing the risk of gastrointestinal toxicity.[6]

-

NF-κB Pathway Modulation: The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.[9] Bioactive peptides and other small molecules can suppress inflammation by preventing the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[10] It is plausible that pyridazinones act similarly, inhibiting upstream kinases (like IKK) to keep the NF-κB pathway quiescent.[7]

-

Cytokine and Mediator Suppression: By targeting these upstream pathways, pyridazinones effectively reduce the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, and various interleukins (IL-1β, IL-6).[9]

Figure 2: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol provides a self-validating system to screen for anti-inflammatory activity by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Principle: Activated macrophages produce NO via inducible nitric oxide synthase (iNOS). The concentration of NO in the cell culture supernatant, measured as its stable metabolite nitrite, serves as a proxy for inflammatory activation. A reduction in nitrite concentration in the presence of the test compound indicates potential anti-inflammatory activity.

-

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM medium with 10% FBS, 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (Test Compound)

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

-

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in DMEM. Remove the old medium from the cells and add 100 µL of fresh medium containing the desired concentrations of the compound. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).

-

Inflammatory Stimulation: To all wells except the "unstimulated" control, add LPS to a final concentration of 1 µg/mL.

-

Incubation: Incubate the plate for another 24 hours at 37°C, 5% CO₂.

-

Nitrite Measurement (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Prepare a sodium nitrite standard curve (0-100 µM) in fresh DMEM.

-

Add 50 µL of Griess Reagent Component A to all wells. Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to all wells. Incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control. An IC₅₀ value can be calculated from the dose-response curve.

-

-

Self-Validation Check: A parallel MTT assay must be performed with identical compound concentrations to ensure that the observed reduction in NO is not due to cytotoxicity.[9][11]

Potential Anticancer Activity

The pyridazinone scaffold is present in numerous compounds investigated for their anticancer properties.[12][13] Their mechanisms often involve targeting pathways crucial for tumor growth, proliferation, and survival.

Mechanism of Action

Pyridazinone derivatives have been shown to exert anticancer effects through several key mechanisms:

-

Kinase Inhibition: A prominent strategy involves the inhibition of receptor tyrosine kinases (RTKs) that are often dysregulated in cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical target, as its inhibition blocks tumor angiogenesis.[14] Other kinases like Fibroblast Growth Factor Receptors (FGFRs) and Bruton's tyrosine kinase (BTK) have also been successfully targeted by pyridazinone-based structures.[12][15]

-

Apoptosis Induction: Effective anticancer agents often work by inducing programmed cell death (apoptosis) in cancer cells. Pyridazinone derivatives have been shown to upregulate the expression of pro-apoptotic genes like p53 and Bax, while simultaneously downregulating anti-apoptotic genes such as Bcl-2.[14]

-

Cell Cycle Arrest: By interfering with cell cycle progression, these compounds can halt the uncontrolled proliferation of cancer cells. Arrest in the G0/G1 or G2/M phases is a common observation.[14]

-

Enzyme Inhibition: Other intracellular enzymes vital for cancer cell survival, such as Poly (ADP-ribose) polymerase (PARP) and dihydrofolate reductase (DHFR), are also known targets.[12]

Table 1: Examples of Biological Activities of Pyridazinone Derivatives

| Compound Class | Biological Activity | Target/Mechanism | Reference(s) |

| Diarylurea Pyridazinones | Anticancer, Antimicrobial | VEGFR-2 Inhibition, Apoptosis Induction | [14] |

| Chlorinated Pyridazinones | Anticancer | Cytotoxicity against colon cancer lines | [13] |

| 6-Phenyl Pyridazinones | Anti-inflammatory, Analgesic | COX-2 Inhibition | [1][8] |

| Dihydropyridazinones | Antihypertensive, Vasorelaxant | Reduction of mean arterial blood pressure | [12][16] |

| Pyrazolo[3,4-d]pyridazinones | Anticancer | Bruton's tyrosine kinase (BTK) Inhibition | [12] |

Experimental Protocol: In Vitro Antiproliferative MTT Assay

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][17]

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)

-

Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS

-

Test Compound and a positive control (e.g., Doxorubicin)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

-

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours). Include vehicle and positive controls.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Remove the MTT-containing medium carefully. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of the purple solution at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Potential Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyridazinone derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[14][18]

Spectrum of Activity

Screening of pyridazinone libraries has revealed activity against:

-

Gram-Positive Bacteria: Notably Staphylococcus aureus, including methicillin-resistant strains (MRSA).[14][18]

-

Gram-Negative Bacteria: Such as Escherichia coli and Pseudomonas aeruginosa.[18]

-

Fungi: Including pathogenic yeasts like Candida albicans.[14]

The introduction of specific moieties, such as benzoylthiourea groups, has been shown to modulate the antimicrobial spectrum and potency of the parent pyridazinone compound.[14]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Principle: A standardized inoculum of a specific microorganism is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is determined by visual inspection for turbidity after incubation.

-

Materials:

-

Bacterial or fungal strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Test Compound and standard antibiotics (e.g., Gentamicin, Ciprofloxacin)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

-

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compound directly in the 96-well plate using the appropriate broth.

-

Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the diluted inoculum to all wells containing the test compound, as well as to a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: Read the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

-

Validation: The growth control must show distinct turbidity, and the sterility control must remain clear. The MIC of the standard antibiotic against the control strain should fall within the expected range.

-

Figure 3: A representative workflow for the discovery and development of pyridazinone-based drugs.

Conclusion and Future Directions

The pyridazinone scaffold represents a highly validated and fruitful starting point for the development of novel therapeutics. Based on extensive evidence from its analogs, this compound holds significant, unexplored potential as an anti-inflammatory, anticancer, and/or antimicrobial agent. The amino and methyl substitutions provide unique electronic and steric properties that warrant a thorough investigation.

The path forward requires a systematic evaluation using the robust, self-validating protocols detailed in this guide. Initial screening for anti-inflammatory and antiproliferative activities, followed by mechanistic deconvolution for the most promising hits, will be crucial. By leveraging the established knowledge of the pyridazinone "wonder nucleus" and applying rigorous, modern drug discovery workflows, researchers can effectively unlock the therapeutic potential of this specific and promising molecule.

References

- 1. sarpublication.com [sarpublication.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | Semantic Scholar [semanticscholar.org]

- 6. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scholarena.com [scholarena.com]

- 14. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

The Pyridazinone Core: A Journey from Serendipitous Discovery to a Privileged Scaffold in Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a "Wonder Nucleus"

The pyridazinone scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, has carved a significant niche in the landscape of medicinal chemistry.[1] Often hailed as a "wonder nucleus" or a "magic moiety," its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of drugs for a wide array of therapeutic areas, including cardiovascular diseases, cancer, inflammation, and infectious diseases.[2][3] This guide provides a comprehensive exploration of the discovery and history of pyridazinone derivatives, tracing their origins from early synthetic explorations to their current status as a privileged scaffold in contemporary drug discovery. We will delve into the evolution of synthetic methodologies, dissect the structure-activity relationships that govern their pharmacological effects, and highlight key milestones in their journey to clinical application.

Part 1: A Historical Perspective: From Pyridazines to Pyridazinones

The story of pyridazinones is intrinsically linked to the broader history of pyridazine chemistry. The first foray into this class of heterocycles was made by the eminent German chemist Emil Fischer in 1886 .[4][5] During his seminal investigations into the Fischer indole synthesis, he prepared the first pyridazine derivative through the condensation of phenylhydrazine and levulinic acid.[6] While not a pyridazinone, this foundational work laid the groundwork for the exploration of diazine chemistry.

The parent pyridazine heterocycle was later synthesized by Tauber in 1895.[5] The initial synthetic routes to the pyridazinone core often involved the cyclization of 1,4-dicarbonyl compounds or their equivalents with hydrazine derivatives. A significant advancement in the accessibility of pyridazinone derivatives came with the utilization of maleic hydrazide , a readily available starting material. The reaction of maleic anhydride with hydrazine hydrate provides maleic hydrazide, which can then be converted to 3,6-dichloropyridazine, a versatile intermediate for further functionalization.[7]

The therapeutic potential of pyridazinone derivatives began to be recognized in the mid-20th century, leading to a surge in research focused on synthesizing and evaluating novel analogues. This exploration has since yielded a rich and diverse chemical space, with thousands of pyridazinone-containing compounds being reported and investigated for their pharmacological properties.

Part 2: The Art of Synthesis: Constructing the Pyridazinone Core

The versatility of the pyridazinone scaffold stems from the numerous synthetic routes available for its construction and subsequent modification. These methods can be broadly categorized into classical and modern approaches.

Classical Synthetic Strategies

The most fundamental and widely employed method for the synthesis of the pyridazinone ring involves the condensation of a γ-ketoacid with hydrazine hydrate .[8][9] This straightforward reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the 4,5-dihydropyridazin-3(2H)-one. Subsequent oxidation can then yield the aromatic pyridazin-3(2H)-one.

Another classical and efficient route utilizes mucochloric acid (4,5-dichloro-5-formylfuran-2(5H)-one) or its derivatives as a precursor.[5][10] Reaction with hydrazine provides a direct pathway to functionalized pyridazinones. This method allows for the facile introduction of substituents onto the pyridazinone core, enabling the generation of compound libraries for biological screening.[10]

Experimental Protocol: Synthesis of a 6-Aryl-4,5-dihydropyridazin-3(2H)-one from a γ-Ketoacid

-

Reaction Setup: To a solution of the appropriate β-aroylpropionic acid (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

-

Reflux: Heat the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 6-aryl-4,5-dihydropyridazin-3(2H)-one.

Modern Synthetic Methodologies

More contemporary approaches have focused on developing more efficient, regioselective, and diverse methods for pyridazinone synthesis. These include multi-component reactions, domino reactions, and transition-metal-catalyzed cross-coupling reactions.

For instance, a one-pot domino hydrohydrazination and condensation reaction has been developed for the synthesis of 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one.[7] This method involves the reaction of phenylhydrazine with 4-pentynoic acid in the presence of a Lewis acid catalyst like zinc chloride.

Furthermore, the functionalization of pre-formed pyridazinone scaffolds using modern cross-coupling techniques, such as Suzuki, Heck, and Buchwald-Hartwig reactions, has become a powerful tool for generating diverse libraries of pyridazinone derivatives for structure-activity relationship (SAR) studies.

Part 3: A Pharmacological Treasure Trove: The Diverse Biological Activities of Pyridazinone Derivatives

The pyridazinone scaffold has proven to be a remarkably versatile platform for the development of a wide range of therapeutic agents. Its derivatives have demonstrated significant activity in several key areas of drug discovery.

Cardiovascular Applications

One of the earliest and most successful applications of pyridazinone derivatives has been in the treatment of cardiovascular diseases.[1] Several pyridazinone-based drugs have been developed as vasodilators, antihypertensive agents, and cardiotonic agents.[7]

-

Levosimendan: A calcium sensitizer and potassium channel opener used in the treatment of acutely decompensated severe chronic heart failure.

-

Pimobendan: A calcium sensitizer and phosphodiesterase 3 (PDE3) inhibitor with positive inotropic and vasodilatory effects, used in the management of heart failure in dogs.

-

Indolidan and Imazodan: These are other examples of pyridazinone derivatives that act as cardiotonic agents.[1]

The mechanism of action of many cardiovascular pyridazinones involves the inhibition of phosphodiesterases (PDEs), particularly PDE3, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in vasodilation and increased cardiac contractility.

Anti-inflammatory and Analgesic Properties

Pyridazinone derivatives have emerged as a promising class of anti-inflammatory and analgesic agents.[11] Their mechanisms of action are often multifactorial and can involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and various cytokines.[12]

-

ABT-963: A potent and selective COX-2 inhibitor that has shown significant anti-inflammatory activity in preclinical models with good gastric safety.[12]

-

Emorfazone: Marketed in Japan as an analgesic and anti-inflammatory drug.[12]

The development of selective COX-2 inhibitors based on the pyridazinone scaffold represents a significant advancement in the search for safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.

Anticancer Activity

The pyridazinone core has been extensively explored as a scaffold for the development of novel anticancer agents.[8] These derivatives have been shown to target a variety of cancer-related pathways, including cell cycle regulation, apoptosis, and angiogenesis.

-

FER Tyrosine Kinase Inhibitors: Novel pyrido-pyridazinone derivatives have been discovered as potent inhibitors of FER tyrosine kinase, a potential target for anticancer therapy.[13][14]

-

Tubulin Polymerization Inhibitors: Certain pyridazinone derivatives have demonstrated the ability to inhibit tubulin polymerization, a validated mechanism for anticancer drugs.[15]

The structural versatility of the pyridazinone ring allows for fine-tuning of its properties to achieve selective inhibition of various kinases and other cancer-related targets.

Other Therapeutic Areas

The pharmacological potential of pyridazinone derivatives extends beyond the aforementioned areas. They have also been investigated for their antimicrobial, anticonvulsant, antidepressant, anti-HIV, and herbicidal activities, highlighting the remarkable chemical diversity and biological promiscuity of this scaffold.[1][2][7]

Part 4: Structure-Activity Relationships (SAR) and Future Perspectives

The extensive research into pyridazinone derivatives has generated a wealth of structure-activity relationship (SAR) data. The biological activity of these compounds can be significantly modulated by the nature and position of substituents on the pyridazinone ring.

For instance, in the case of anti-inflammatory pyridazinones, the substitution pattern at positions 2, 4, 5, and 6 of the ring plays a crucial role in determining their COX-2 selectivity and potency. The presence of a p-sulfamoylphenyl or a p-methanesulfonylphenyl group at the 5-position is often associated with potent and selective COX-2 inhibition.

The future of pyridazinone research remains bright. The development of novel synthetic methodologies will continue to expand the accessible chemical space of pyridazinone derivatives. A deeper understanding of their mechanisms of action will enable the rational design of more potent and selective agents for a variety of therapeutic targets. The application of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will further accelerate the discovery of new pyridazinone-based drugs.

Table 1: Selected Pyridazinone Derivatives and their Biological Activities